(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate
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Description
“(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate” is a chemical compound with the molecular formula C11H14O4S2. It has an average mass of 274.357 Da and a monoisotopic mass of 274.033356 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thieno[2,3-b]thiopyran core structure. This core is a bicyclic system containing a thiophene ring fused with a thiopyran ring. The compound also contains two oxygen atoms, forming a dioxo group at the 7,7-position of the thiopyran ring .Scientific Research Applications
Synthesis and Chemical Properties
A significant area of research involving derivatives of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl is the synthesis of new chemical compounds. For example, El-Agha et al. (2018) described a facile synthesis of some methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates, achieved via direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates (El-Agha et al., 2018). Additionally, Lei (2007) synthesized 4-Hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, from 2-mercaptothiophene and crotonic acid (Lei, 2007).
Reaction Mechanisms
The study of reaction mechanisms involving these compounds is another key research area. Mlostoń et al. (2017) investigated the Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes, proposing a stepwise mechanism via delocalized diradical intermediates (Mlostoń et al., 2017).
Application in Organic Chemistry
Research has also focused on the application of these compounds in organic chemistry, particularly in the synthesis of intermediates for pharmaceuticals. Turcu et al. (2009) explored the kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase (Turcu et al., 2009).
properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-12(2,3)11(13)16-9-5-7-18(14,15)10-8(9)4-6-17-10/h4,6,9H,5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYJCMDRPCYGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate |
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